molecular formula C17H17F2NO B2428678 1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone CAS No. 2327532-31-8

1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone

Cat. No. B2428678
CAS RN: 2327532-31-8
M. Wt: 289.326
InChI Key: WVMGVTAJLGQYMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone involves several steps. Researchers have reported different synthetic routes, including condensation reactions , cyclization , and functional group transformations . The most common approach is to start with commercially available precursors and modify them to obtain the desired product. Detailed synthetic procedures can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring fused with a piperidine ring. The difluoropiperidine group is attached to the naphthalene ring via an ethanone linker. The arrangement of atoms and functional groups determines its chemical properties, reactivity, and biological activity. Researchers have characterized this structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c18-17(19)8-10-20(11-9-17)16(21)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGVTAJLGQYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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